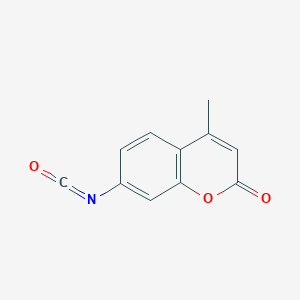

7-isocyanato-4-methyl-2H-chromen-2-one

Description

Infrared Spectroscopy

The IR spectrum exhibits characteristic bands:

Nuclear Magnetic Resonance

¹H NMR (CDCl₃) :

- δ 2.40 ppm (s, 3H, C4-CH₃).

- δ 6.80–7.60 ppm (m, 3H, aromatic H-5, H-6, H-8).

- No observable proton for H-3 due to deshielding from the lactone C=O.

¹³C NMR :

Mass Spectrometry

The electron ionization (EI-MS) spectrum shows:

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

DFT studies at the B3LYP/6-31G* level reveal:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Charge distribution : The isocyanate carbon carries a partial positive charge (+0.32 e), facilitating nucleophilic attack.

- Frontier orbitals :

Figure 1 : Molecular Electrostatic Potential (MEP) map showing electrophilic regions (red) at the isocyanate carbon.

Comparative Analysis with Related Coumarin Isocyanate Derivatives

Table 2 : Substituent Effects on Key Properties

Key trends:

Properties

IUPAC Name |

7-isocyanato-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c1-7-4-11(14)15-10-5-8(12-6-13)2-3-9(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEHPUBNERNXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139374-47-3 | |

| Record name | 7-isocyanato-4-methyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of derivatives of 7-isocyanato-4-methyl-2H-chromen-2-one has been a focal point in research, leading to compounds with enhanced biological activities. For instance, derivatives have been synthesized to investigate their cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the chromenone structure can yield compounds with significant antitumor properties.

Case Study: Cytotoxicity Assessment

A study by Nam et al. (2024) synthesized a series of chromone derivatives and evaluated their cytotoxicity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. The findings indicated that certain derivatives exhibited selective cytotoxicity, with IC50 values comparable to or better than the standard chemotherapeutic agent doxorubicin .

Antimicrobial Properties

The compound's derivatives have also been explored for their antimicrobial properties. Research indicates that specific derivatives demonstrate significant bactericidal activity against various strains of bacteria.

Case Study: Antimicrobial Activity

Khan et al. (2003) reported on the synthesis of derivatives from 7-hydroxy-4-methyl-2H-chromen-2-one, which exhibited notable antimicrobial activity against several bacterial strains . This highlights the potential of isocyanate derivatives in developing new antimicrobial agents.

Antitumor Applications

The antitumor potential of 7-isocyanato-4-methyl-2H-chromen-2-one has been extensively studied, revealing its efficacy against different cancer types.

Case Study: Mechanistic Studies

In a study focusing on the mechanisms of action, compounds derived from this chromenone were shown to induce apoptosis in cancer cells through upregulation of pro-apoptotic factors such as P53 and BAX while downregulating anti-apoptotic factors like BCL2 . This dual action suggests that these compounds could serve as effective agents in cancer therapy.

Chemical Synthesis and Photophysical Investigations

Research has also delved into the photophysical properties of chromenone derivatives, which are crucial for applications in optical materials.

Case Study: Fluorescence Behavior

Ranjith et al. (2010) investigated the fluorescence behavior of substituted coumarin derivatives derived from 7-isocyanato-4-methyl-2H-chromen-2-one. Their findings indicated that substituents significantly affect the photophysical properties, paving the way for potential applications in fluorescence-based technologies .

Polymeric Applications

The incorporation of 7-isocyanato-4-methyl-2H-chromen-2-one into polymer matrices has been explored for developing self-healing materials.

Case Study: Self-Healing Polyurethanes

Research has indicated that polyurethanes synthesized using coumarin derivatives exhibit self-healing properties due to the reactivity of isocyanate groups . These materials could be utilized in coatings and other applications where damage repair is advantageous.

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Reactivity: The isocyanato group in the target compound confers higher electrophilicity compared to hydroxy or amino groups, enabling covalent bond formation (e.g., with amines in prodrugs) .

- Solubility : Hydroxy-substituted analogs (e.g., 4-methylumbelliferone) exhibit greater polarity and hydrogen-bonding capacity, enhancing aqueous solubility .

- Metabolic Stability : Chlorine or bioisosteric groups (e.g., in 4-chloromethyl derivatives) improve metabolic resistance, whereas isocyanato groups may undergo hydrolysis to amines, affecting pharmacokinetics .

Pharmacokinetic Profiles

- Stability : Isocyanato derivatives require anhydrous conditions during synthesis and storage, contrasting with hydroxy-substituted coumarins, which are more stable but prone to glucuronidation .

Preparation Methods

Two-Step Method via Benzoyl Chloride and Sodium Azide

- Step 1: 7-Hydroxy-4-methylcoumarin is benzoylated using benzoyl chloride in cold 5% NaOH solution to form 7-benzoate derivatives.

- Step 2: The benzoate intermediate is treated with sulfuric acid and sodium azide, converting it into the phenylcarbamate intermediate, which can be further transformed into the isocyanate.

- Yield: 30-40%

- Reaction Time: Approximately 8-10 hours

- Drawbacks: Benzoyl chloride is hygroscopic and lacrimating, making handling inconvenient.

One-Step Method Using Phenyl Isocyanate (Preferred Method)

- Direct reaction of 7-hydroxy-4-methylcoumarin with phenyl isocyanate in the presence of triethylamine and petroleum ether.

- Reaction mixture is refluxed for 15-20 minutes.

- This method yields the corresponding phenylcarbamate intermediate efficiently, which can be converted to the isocyanate functionality.

- Yield: 85-95%

- Reaction Time: 15 minutes

- Advantages: Higher yield, shorter reaction time, simpler procedure, and less hazardous reagents.

One-Step Method Using Phenylcarbamic Chloride

- 7-Hydroxy-4-methylcoumarin is reacted with phenylcarbamic chloride in dichloromethane with NaOH at low temperature (0-5 °C).

- Stirring is conducted initially in an ice bath, followed by room temperature.

- The product is isolated after organic layer separation and solvent evaporation.

- Yield: 50-60%

- Reaction Time: About 1 hour

- Drawbacks: Phenylcarbamic chloride is hygroscopic and lacrimating, requiring careful handling.

Experimental Details and Reaction Conditions

| Method | Reagents & Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Two-Step (Benzoyl chloride + NaN3) | Benzoyl chloride + 5% NaOH (cold), then H2SO4 + NaN3, room temperature | 30-40 | 8-10 hours | Low yield, hazardous reagents |

| One-Step (Phenyl isocyanate) | Phenyl isocyanate + triethylamine + petroleum ether, reflux | 85-95 | 15-20 minutes | High yield, short time, convenient |

| One-Step (Phenylcarbamic chloride) | Phenylcarbamic chloride + NaOH + dichloromethane, 0-5 °C to room temperature | 50-60 | ~1 hour | Moderate yield, hazardous reagent |

Mechanistic Insights

- The two-step method involves initial esterification (benzoylation) of the hydroxy group, followed by azide substitution and rearrangement to the carbamate.

- The one-step phenyl isocyanate method proceeds via nucleophilic attack of the 7-hydroxy group on the isocyanate carbon, forming the carbamate directly.

- The phenylcarbamic chloride method involves nucleophilic substitution of the chloride by the hydroxy group under basic conditions.

Supporting Research Findings

- The phenyl isocyanate method is favored due to its efficiency, higher yield, and safer reagent profile compared to benzoyl chloride and phenylcarbamic chloride methods.

- The reaction is typically monitored by thin-layer chromatography (TLC) using solvent systems such as ethyl acetate/toluene mixtures.

- Characterization of the products includes melting point determination, IR spectroscopy (notable peaks around 3157 cm⁻¹ for NH, 1773 cm⁻¹ for carbonyl), ¹H NMR, and mass spectroscopy confirming the structure.

- A recent experimental setup used 7-isocyanato-4-methyl-2H-chromen-2-one in coupling reactions with other complex molecules, demonstrating its synthetic utility.

Summary Table of Preparation Methods

| Step | Method Description | Reagents | Conditions | Yield (%) | Duration | Handling Notes |

|---|---|---|---|---|---|---|

| 1 | Benzoylation + Azide substitution | Benzoyl chloride, NaOH, H2SO4, NaN3 | Cold NaOH, room temp | 30-40 | 8-10 hours | Benzoyl chloride is lacrimating |

| 2 | Direct reaction with phenyl isocyanate | Phenyl isocyanate, triethylamine | Reflux in petroleum ether | 85-95 | 15-20 min | Convenient, high yield |

| 3 | Reaction with phenylcarbamic chloride | Phenylcarbamic chloride, NaOH | 0-5 °C to room temp in DCM | 50-60 | ~1 hour | Chloride reagent is lacrimating |

Q & A

Basic: What are the standard synthetic routes for 7-isocyanato-4-methyl-2H-chromen-2-one?

The compound is typically synthesized by introducing an isocyanate group at the 7-position of the coumarin scaffold. A common approach involves reacting 7-hydroxy-4-methylcoumarin with phosgene or safer equivalents (e.g., triphosgene) in anhydrous dichloromethane or toluene under inert conditions. The reaction requires careful temperature control (0–5°C) to minimize side reactions like dimerization. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the isocyanate product .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm substitution patterns (e.g., isocyanate resonance at ~120–130 ppm for C).

- IR : A sharp peak near 2250 cm confirms the -NCO group.

- X-ray crystallography : Resolves structural ambiguities; SHELX and Mercury software are used for refinement and visualization .

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns.

Basic: How does the reactivity of the isocyanate group influence downstream applications?

The isocyanate group undergoes nucleophilic addition with amines (forming ureas) or alcohols (forming carbamates). Reactions are typically performed in dry THF or DMF at 25–60°C. Catalysts like dibutyltin dilaurate (DBTDL) accelerate urethane formation. Side reactions (e.g., hydrolysis to amines) are minimized by excluding moisture .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Regioselective isocyanate installation requires protecting competing reactive sites. For example, the 4-methyl group can sterically hinder undesired substitutions. Computational tools (DFT) predict favorable reaction pathways, while kinetic studies optimize reagent stoichiometry and solvent polarity to favor the 7-position .

Advanced: What computational methods validate the electronic structure of this compound?

Density Functional Theory (DFT) calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential surfaces. Gaussian or ORCA software packages are used, with basis sets like B3LYP/6-31G(d). Results are cross-validated with experimental spectral data (e.g., NMR chemical shifts) .

Advanced: How are crystallographic disorders resolved in X-ray structures of this compound?

Disordered atoms (common in flexible substituents) are modeled using PART and SUMP instructions in SHELXL. Mercury’s "Packing Similarity" tool compares intermolecular interactions to identify stable conformers. Hydrogen bonding networks are refined with restraints on bond lengths/angles .

Advanced: How to resolve contradictions in reported spectral data?

Contradictions (e.g., conflicting H NMR shifts) are addressed by:

- Repeating experiments under standardized conditions (solvent, temperature).

- Performing 2D NMR (COSY, HSQC) to assign signals unambiguously.

- Comparing computational predictions (DFT) with experimental data .

Advanced: What strategies optimize biological activity studies for this compound?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors.

- SAR analysis : Modify substituents (e.g., methyl or isocyanate groups) to correlate structure with activity .

Advanced: How to assess thermal stability under experimental conditions?

Thermogravimetric analysis (TGA) determines decomposition temperatures (typically >200°C for coumarin derivatives). Differential Scanning Calorimetry (DSC) identifies phase transitions. Stability in solution is monitored via UV-Vis spectroscopy under reflux conditions .

Advanced: What green chemistry approaches reduce waste in synthesis?

- Solvent-free reactions : Use ball milling for solid-state coupling.

- Microwave-assisted synthesis : Reduces reaction time and energy.

- Biodegradable catalysts : Lipases or ionic liquids replace toxic catalysts like DBTDL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.